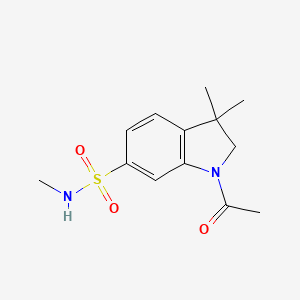
1-Acetyl-2,3-dihydro-N,3,3-trimethyl-1H-indole-6-sulfonamide
Vue d'ensemble
Description
1-Acetyl-2,3-dihydro-N,3,3-trimethyl-1H-indole-6-sulfonamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an acetyl group, a dihydroindole core, and a sulfonamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1-Acetyl-2,3-dihydro-N,3,3-trimethyl-1H-indole-6-sulfonamide typically involves several steps One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditionsIndustrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-Acetyl-2,3-dihydro-N,3,3-trimethyl-1H-indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Acetyl-2,3-dihydro-N,3,3-trimethyl-1H-indole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the indole core can interact with various receptors and proteins. These interactions can lead to the modulation of biological processes, such as cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
1-Acetyl-2,3-dihydro-N,3,3-trimethyl-1H-indole-6-sulfonamide can be compared with other indole derivatives, such as:
1-Acetyl-2,3-dihydro-1H-indole-6-sulfonamide: Lacks the trimethyl groups, which may affect its biological activity.
1-Acetyl-2,3-dihydro-N-methyl-1H-indole-6-sulfonamide: Contains a single methyl group, leading to different chemical properties.
1-Acetyl-2,3-dihydro-N,3,3-trimethyl-1H-indole-5-sulfonamide:
Propriétés
IUPAC Name |
1-acetyl-N,3,3-trimethyl-2H-indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-9(16)15-8-13(2,3)11-6-5-10(7-12(11)15)19(17,18)14-4/h5-7,14H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFIIXYVQCRCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=C(C=C2)S(=O)(=O)NC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















